molecular formula C30H25NO4 B13397096 (R)-3-Biphenyl-2-YL-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid

(R)-3-Biphenyl-2-YL-2-(9H-fluoren-9-ylmethoxycarbonylamino)-propionic acid

Cat. No.: B13397096
M. Wt: 463.5 g/mol
InChI Key: LVWTWJBBUVERRZ-UHFFFAOYSA-N
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Description

N-Fmoc-3-(2-biphenylyl)-L-alanine: is a derivative of the amino acid alanine, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, and the side chain is substituted with a biphenyl moiety. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-3-(2-biphenylyl)-L-alanine typically involves the following steps:

    Protection of the amino group: The amino group of 3-(2-biphenylyl)-L-alanine is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure N-Fmoc-3-(2-biphenylyl)-L-alanine.

Industrial Production Methods

In an industrial setting, the production of N-Fmoc-3-(2-biphenylyl)-L-alanine follows similar synthetic routes but on a larger scale. The process involves:

    Bulk synthesis: Large quantities of the starting materials are reacted in reactors with controlled temperature and pH conditions.

    Purification and isolation: The product is purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-3-(2-biphenylyl)-L-alanine undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

    Coupling reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

    Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.

Major Products Formed

    Deprotected amino acid: Removal of the Fmoc group yields 3-(2-biphenylyl)-L-alanine.

    Peptides: Coupling reactions result in the formation of peptides containing the 3-(2-biphenylyl)-L-alanine residue.

Scientific Research Applications

N-Fmoc-3-(2-biphenylyl)-L-alanine has several applications in scientific research:

    Peptide synthesis: It is widely used in the synthesis of peptides and peptidomimetics due to its stability and ease of deprotection.

    Biological studies: The compound is used to study protein-protein interactions and enzyme-substrate interactions.

    Medicinal chemistry: It is employed in the design and synthesis of bioactive peptides and peptidomimetics for therapeutic applications.

    Material science: The compound is used in the development of novel materials with specific properties, such as hydrogels and nanomaterials.

Mechanism of Action

The mechanism of action of N-Fmoc-3-(2-biphenylyl)-L-alanine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the incorporation of the 3-(2-biphenylyl)-L-alanine residue into peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

    N-Fmoc-3-(2-naphthyl)-L-alanine: Similar to N-Fmoc-3-(2-biphenylyl)-L-alanine but with a naphthyl group instead of a biphenyl group.

    N-Fmoc-3-(2-phenyl)-L-alanine: Contains a phenyl group instead of a biphenyl group.

Uniqueness

N-Fmoc-3-(2-biphenylyl)-L-alanine is unique due to the presence of the biphenyl moiety, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity and interactions in peptide synthesis and biological studies.

Properties

Molecular Formula

C30H25NO4

Molecular Weight

463.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-phenylphenyl)propanoic acid

InChI

InChI=1S/C30H25NO4/c32-29(33)28(18-21-12-4-5-13-22(21)20-10-2-1-3-11-20)31-30(34)35-19-27-25-16-8-6-14-23(25)24-15-7-9-17-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)

InChI Key

LVWTWJBBUVERRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

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